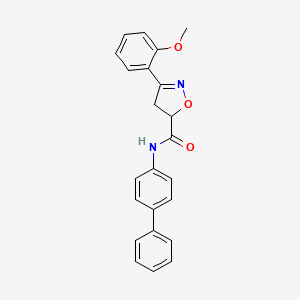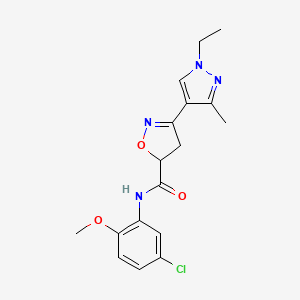![molecular formula C22H25N7O B4374770 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4374770.png)
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide
Vue d'ensemble
Description
N-(4-methylphenyl)-2-(1,1’‘,5,5’‘-tetramethyl-1H,1’H,1’‘H-4,3’:5’,4’‘-terpyrazol-1’-yl)acetamide is a synthetic organic compound It is characterized by the presence of a 4-methylphenyl group and a tetramethyl-terpyrazolyl moiety attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-(1,1’‘,5,5’‘-tetramethyl-1H,1’H,1’‘H-4,3’:5’,4’‘-terpyrazol-1’-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Terpyrazolyl Moiety: This step involves the synthesis of the terpyrazolyl core, which can be achieved through cyclization reactions of appropriate precursors.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via electrophilic aromatic substitution or coupling reactions.
Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through amidation reactions using acetic anhydride or other acylating agents.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methylphenyl)-2-(1,1’‘,5,5’‘-tetramethyl-1H,1’H,1’‘H-4,3’:5’,4’‘-terpyrazol-1’-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a ligand in coordination chemistry or as a building block in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-2-(1,1’‘,5,5’‘-tetramethyl-1H,1’H,1’‘H-4,3’:5’,4’‘-terpyrazol-1’-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylphenyl)-2-(1,1’‘,5,5’‘-tetramethyl-1H,1’H,1’‘H-4,3’5’,4’‘-terpyrazol-1’-yl)acetamide: can be compared with other acetamide derivatives or terpyrazolyl compounds.
N-(4-methylphenyl)acetamide: A simpler analog with potential differences in reactivity and applications.
2-(1,1’‘,5,5’‘-tetramethyl-1H,1’H,1’‘H-4,3’5’,4’‘-terpyrazol-1’-yl)acetamide: Lacks the 4-methylphenyl group, which may affect its properties.
Uniqueness
The uniqueness of N-(4-methylphenyl)-2-(1,1’‘,5,5’‘-tetramethyl-1H,1’H,1’‘H-4,3’:5’,4’‘-terpyrazol-1’-yl)acetamide lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O/c1-14-6-8-17(9-7-14)25-22(30)13-29-21(19-12-24-28(5)16(19)3)10-20(26-29)18-11-23-27(4)15(18)2/h6-12H,13H2,1-5H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZFDLOKOLFFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C3=C(N(N=C3)C)C)C4=C(N(N=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~3~-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374689.png)
![N-(1,5-dimethylpyrazol-3-yl)-1-[2-[(1,5-dimethylpyrazol-3-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide](/img/structure/B4374691.png)
![N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374695.png)
![N-(4-methylpyridin-2-yl)-1-[2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide](/img/structure/B4374703.png)
![N-(2,5-difluorophenyl)-1-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4374709.png)
![N-(3-methylphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4374719.png)
![N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide](/img/structure/B4374723.png)
![1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374724.png)
![N-cyclopentyl-1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4374732.png)


![1-{[3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4374751.png)
![ethyl 4-[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B4374756.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4374784.png)
